molecular formula C23H23NO4S B12811824 Pimetixene maleate

Pimetixene maleate

Cat. No.: B12811824
M. Wt: 409.5 g/mol
InChI Key: IPANUAHQWFDVAG-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pimetixene maleate involves several steps, starting with the preparation of the thioxanthene core structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification methods such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

Pimetixene maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different pharmacological properties and can be used for further research .

Scientific Research Applications

Pimetixene maleate has a wide range of scientific research applications, including:

Mechanism of Action

Pimetixene maleate exerts its effects by antagonizing several receptors, including serotonin (5-HT) receptors, histamine H1 receptors, dopamine receptors, and muscarinic receptors. By blocking these receptors, it inhibits the action of their respective neurotransmitters, leading to its sedative, antitussive, and antihistamine effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pimetixene maleate include:

Uniqueness

This compound is unique due to its broad spectrum of receptor antagonism, which includes multiple serotonin, histamine, dopamine, and muscarinic receptors. This broad activity profile makes it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C23H23NO4S

Molecular Weight

409.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-methyl-4-thioxanthen-9-ylidenepiperidine

InChI

InChI=1S/C19H19NS.C4H4O4/c1-20-12-10-14(11-13-20)19-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)19;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

IPANUAHQWFDVAG-WLHGVMLRSA-N

Isomeric SMILES

CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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